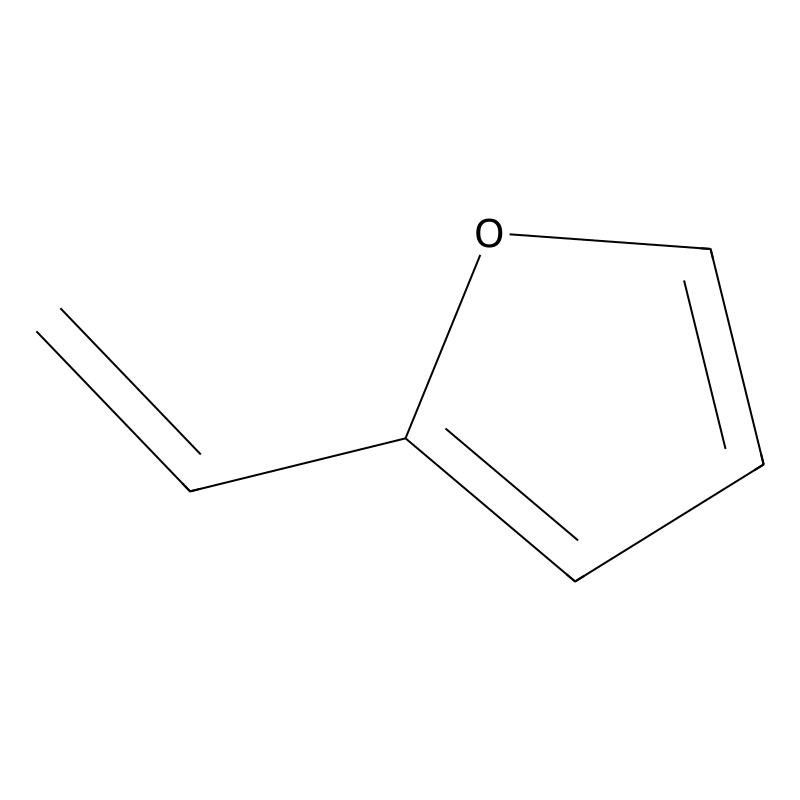

2-Ethenylfuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Ethenylfuran, also known as vinylfuran, is an organic compound with the molecular formula and a molecular weight of approximately 94.11 g/mol. Its structure features a furan ring substituted with a vinyl group at the second position, making it a six-carbon compound. The compound is characterized by its distinct aromatic properties and reactivity, which are influenced by the presence of both the furan moiety and the vinyl group .

- Addition Reactions: The vinyl group can participate in electrophilic addition reactions, reacting with electrophiles to form more complex structures.

- Cycloaddition Reactions: It can engage in cycloaddition reactions, which involve the formation of cyclic compounds through the interaction of two or more reactants .

- Polymerization: 2-Ethenylfuran can undergo cationic polymerization when catalyzed by agents like trifluoroacetic acid, leading to oligomer formation and further polymerization under specific conditions .

Several methods for synthesizing 2-ethenylfuran have been documented:

- From Furans: One common approach involves the reaction of furans with alkenes or other reagents that introduce the vinyl group.

- Dehydration Reactions: Another method includes the dehydration of certain furan derivatives under acidic conditions to yield 2-ethenylfuran .

- Catalytic Processes: Catalysts can enhance yields and selectivity in forming 2-ethenylfuran from simpler precursors .

2-Ethenylfuran finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Polymer Chemistry: Due to its polymerization capabilities, it is used to create novel materials with specific properties.

- Flavoring Agents: Its aromatic profile makes it suitable for use in flavoring and fragrance formulations .

Studies on the interactions of 2-ethenylfuran reveal its potential as a reactive agent in various chemical environments. For instance, its polymerization behavior can be influenced by the presence of water and other solvents, affecting reaction kinetics and mechanisms . Additionally, its interactions with biological molecules suggest avenues for exploring its role in biochemical pathways.

Several compounds share structural similarities with 2-ethenylfuran. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Furan | Basic five-membered aromatic ring | Lacks vinyl substitution |

| 3-Ethenylfuran | Vinyl group at the third position | Different reactivity profile |

| 2-Methylfuran | Methyl group substitution at position two | Altered electronic properties |

| 5-Ethenylfuran | Vinyl group at the fifth position | Distinct reactivity |

The uniqueness of 2-ethenylfuran lies in its specific positioning of the vinyl group relative to the furan ring, which significantly influences its chemical behavior and applications compared to these similar compounds .